D-Homocysteine thiolactone

Description

Historical Evolution of the Homocysteine Thiolactone Concept in Biochemical Research

The story of homocysteine thiolactone is intrinsically linked to the discovery and study of its precursor, homocysteine (Hcy). Homocysteine was first identified in 1932 by Vincent du Vigneaud as a key intermediate in methionine metabolism. mdpi.comnih.gov For decades, it was primarily viewed through the lens of amino acid metabolic pathways. A pivotal shift in perspective occurred nearly 40 years later when Kilmer S. McCully proposed the "homocysteine theory of arteriosclerosis". mdpi.comencyclopedia.pub McCully observed that children with inborn errors of metabolism leading to severely elevated levels of homocysteine (hyperhomocysteinemia) suffered from advanced arteriosclerosis and thromboembolic disease, suggesting Hcy was a risk factor for vascular disease. mdpi.comencyclopedia.pub

The direct biological synthesis of homocysteine thiolactone (HTL) was a subsequent critical discovery. Although the chemical synthesis of HTL was achieved in the 1930s, its biological significance became apparent with the discovery of its enzymatic formation as a result of an error-editing function of aminoacyl-tRNA synthetases. mdpi.comresearchgate.net Specifically, methionyl-tRNA synthetase (MetRS), the enzyme responsible for activating methionine for protein synthesis, can mistakenly recognize the structurally similar homocysteine. mdpi.comresearchgate.net To prevent the incorrect incorporation of Hcy into proteins, the enzyme converts the misactivated homocysteinyl-adenylate (Hcy~AMP) into the stable, cyclic thioester, homocysteine thiolactone. mdpi.comresearchgate.netahajournals.org This error-editing process is a universal mechanism found in organisms from bacteria to humans. mdpi.comnih.gov The discovery that this reactive metabolite is formed in all cells provided a new avenue for investigating the toxicity associated with high homocysteine levels. mdpi.comnih.gov

Significance of D-Homocysteine Thiolactone in Biological Systems: A Stereochemical Perspective

The biological impact of homocysteine and its metabolites is heavily influenced by their stereochemistry. Homocysteine thiolactone exists as two enantiomers, L-homocysteine thiolactone and this compound, due to a chiral center. The naturally occurring form, derived from L-homocysteine, is the L-isomer.

The formation of homocysteine thiolactone in biological systems is stereospecific. The active site of methionyl-tRNA synthetase is selective for the L-isomer of homocysteine, meaning that the primary product of the error-editing reaction in vivo is L-homocysteine thiolactone. mdpi.com The D-isomer of homocysteine is not a substrate for this enzyme and therefore is not converted to this compound through this primary metabolic pathway. mdpi.com

Despite this, the toxicity of the two stereoisomers of HTL appears to be similar in some experimental models. Studies on rat embryos showed that both L- and this compound were equally toxic. mdpi.com This contrasts with their precursors, where L-Hcy is toxic to rat embryos but D-Hcy is not. mdpi.com The proposed explanation for the similar toxicity of the HTL stereoisomers is that both can participate in chemical reactions with proteins, specifically with the lysine (B10760008) residues, independent of enzymatic activity. mdpi.com

However, the detoxification pathways for HTL exhibit clear stereoselectivity. Several enzymes have been identified that hydrolyze and thereby detoxify homocysteine thiolactone, protecting the body from its harmful effects. These include paraoxonase 1 (PON1), bleomycin (B88199) hydrolase (BLMH), and biphenyl (B1667301) hydrolase-like (BPHL) enzyme. nih.gov Studies on purified human enzymes have shown a distinct preference for the L-isomer.

Bleomycin hydrolase (BLMH) shows absolute stereospecificity, hydrolyzing L-homocysteine thiolactone but not the D-isomer. oatext.comnih.gov

Paraoxonase 1 (PON1) preferentially hydrolyzes L-HTL, with the hydrolysis rate for D-HTL being about four times slower. oatext.com

This enzymatic stereoselectivity has significant biological consequences. In mouse models, the inability of BLMH to hydrolyze D-HTL leads to different metabolic fates for the two isomers. When injected into wild-type mice, a much higher percentage of D-HTL was recovered in the plasma compared to L-HTL (88% vs 6.3%), indicating that the L-isomer is metabolized and cleared much more efficiently. nih.gov This suggests that while both isomers can be chemically reactive, the body has more effective enzymatic defenses against the naturally produced L-homocysteine thiolactone.

Table 1: Substrate Specificity of Human Homocysteine Thiolactone Hydrolyzing Enzymes

| Substrate | PON1 (Relative Activity %) | BLMH (Relative Activity %) | BPHL (Relative Activity %) |

|---|---|---|---|

| L-Hcy-thiolactone | 100 | 100 | 100 |

| D-Hcy-thiolactone | 24 | <1 | ND |

| γ-Thiobutyrolactone | 545 | <1 | <0.001 |

| L-Homoserine lactone | ++++ | - | +++ |

Data adapted from studies on purified human enzymes, showing the relative catalytic efficiency for various substrates. 'ND' indicates not determined. '+' symbols denote qualitative activity levels. nih.govoatext.com

Current Paradigms and Unifying Hypotheses in this compound Pathobiology

The central hypothesis in homocysteine thiolactone pathobiology is that this reactive metabolite mediates cellular and tissue damage primarily through the non-enzymatic modification of proteins. nih.govnih.gov This process, known as N-homocysteinylation, involves the acylation of the ε-amino group of protein lysine residues by homocysteine thiolactone. mdpi.comresearchgate.net This modification introduces a new thiol group into the protein, altering its structure, charge, and function. nih.govresearchgate.net Both L- and D-isomers of HTL are capable of this chemical reaction. mdpi.com

The consequences of N-homocysteinylation are manifold and form the basis of HTL's role in disease:

Protein Damage and Aggregation: The modification can impair or completely destroy a protein's biological activity. researchgate.netnih.gov The newly introduced thiol groups can also form disulfide bonds, leading to protein cross-linking, aggregation, and the formation of structures with amyloid-like properties, a hallmark of many neurodegenerative diseases. ahajournals.orgnih.gov

Immune Response: N-homocysteinylated proteins can be recognized by the immune system as foreign, triggering an autoimmune response and the production of auto-antibodies. nih.gov This inflammatory component contributes to the pathology of vascular diseases.

Enhanced Thrombosis: N-homocysteinylation of proteins involved in blood clotting, such as fibrinogen, can lead to the formation of fibrin (B1330869) clots that are more resistant to degradation. nih.govlktlabs.com This prothrombotic state increases the risk of cardiovascular events like heart attack and stroke. plos.org

Elevated levels of homocysteine thiolactone have been linked to a range of pathological conditions, including atherosclerosis, neurodegenerative diseases like Alzheimer's disease, and vascular damage. mdpi.comencyclopedia.publktlabs.com Studies have confirmed that in conditions of hyperhomocysteinemia, whether from genetic defects (e.g., in MTHFR or CBS genes) or dietary deficiencies, the plasma levels of homocysteine thiolactone and N-homocysteinylated proteins are significantly increased. nih.gov For instance, patients with genetic hyperhomocysteinemia can have 59- to 72-fold higher levels of plasma Hcy-thiolactone. nih.gov

Research using mouse models lacking detoxifying enzymes like Blmh has provided direct evidence for the neurotoxicity of homocysteine thiolactone itself, distinct from homocysteine. nih.gov These findings support a unifying hypothesis where the metabolic error of converting homocysteine to its thiolactone form initiates a cascade of protein damage, leading to the cellular dysfunction, inflammation, and thrombosis that characterize diseases associated with hyperhomocysteinemia. nih.gov

Properties

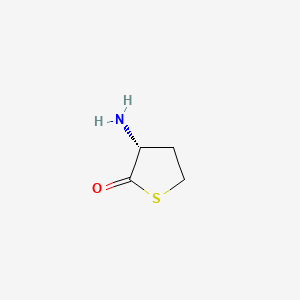

IUPAC Name |

(3R)-3-aminothiolan-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H7NOS/c5-3-1-2-7-4(3)6/h3H,1-2,5H2/t3-/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KIWQWJKWBHZMDT-GSVOUGTGSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CSC(=O)C1N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CSC(=O)[C@@H]1N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H7NOS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

117.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

130548-06-0 | |

| Record name | D-Homocysteinethiolactone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0130548060 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Biosynthesis and Metabolic Pathways of D Homocysteine Thiolactone

Enzymatic Formation of D-Homocysteine Thiolactone: The Error-Editing Mechanism of Aminoacyl-tRNA Synthetases

The primary route for the formation of homocysteine thiolactone is through an error-editing or "proofreading" mechanism catalyzed by aminoacyl-tRNA synthetases, particularly methionyl-tRNA synthetase (MetRS). nih.govembopress.orgnih.gov These enzymes are crucial for the fidelity of protein synthesis, ensuring that the correct amino acid is attached to its corresponding transfer RNA (tRNA). Due to the structural similarity between methionine and homocysteine, MetRS can mistakenly recognize and activate homocysteine. mdpi.com

This misactivation leads to the formation of a homocysteinyl-AMP intermediate bound to the enzyme. ahajournals.org However, instead of being transferred to tRNA, this intermediate undergoes an intramolecular cyclization. The thiol group of the homocysteine molecule attacks the activated carboxyl group, resulting in the formation of the stable five-membered ring of homocysteine thiolactone and the release of AMP. mdpi.comnih.gov This editing process is a vital quality control step that prevents the erroneous incorporation of homocysteine into proteins. nih.govembopress.org This enzymatic conversion is a universal process observed across various organisms, from bacteria and yeast to plants and humans. preprints.orgmdpi.com

Specificity of Methionyl-tRNA Synthetase in this compound Production

The synthesis of homocysteine thiolactone is principally carried out by methionyl-tRNA synthetase (MetRS). mdpi.comnih.gov While other aminoacyl-tRNA synthetases might contribute to a lesser extent, MetRS is the key enzyme responsible for this error-editing function. mdpi.com The stereospecificity of MetRS is noteworthy; its active site preferentially binds L-homocysteine, leading to the production of L-homocysteine thiolactone. mdpi.com However, the focus of this article is on the D-isomer. The formation of this compound is significantly less favored by human MetRS, which exhibits a strong preference for the L-stereoisomer. nih.gov

Influence of Homocysteine and Methionine Concentrations on this compound Biosynthesis

The rate of homocysteine thiolactone synthesis is directly influenced by the intracellular concentrations of homocysteine and its competitor, methionine. ahajournals.orgfrontiersin.org An increase in homocysteine levels leads to a corresponding increase in the production of homocysteine thiolactone. nih.gov Conversely, higher concentrations of methionine effectively compete with homocysteine for the active site of methionyl-tRNA synthetase, thereby reducing the formation of the thiolactone. ahajournals.orgmdpi.com This competitive inhibition underscores the importance of maintaining a balanced ratio of methionine to homocysteine within the cell to minimize the production of this reactive metabolite. frontiersin.org

Metabolic Degradation and Clearance Pathways of this compound

The cell possesses several mechanisms to detoxify and eliminate this compound, thereby preventing its accumulation and potential for cellular damage.

Enzymatic Hydrolysis by D-Homocysteine Thiolactonases: Paraoxonase 1 (PON1), Bleomycin (B88199) Hydrolase (BLMH), and Biphenyl (B1667301) Hydrolase-Like Protein (BPHL)

A primary detoxification pathway for homocysteine thiolactone involves its enzymatic hydrolysis back to homocysteine. preprints.org This reaction is catalyzed by a group of enzymes known as homocysteine thiolactonases. Key enzymes with this activity include:

Paraoxonase 1 (PON1): This enzyme, primarily found in the serum and associated with high-density lipoprotein (HDL), was the first to be identified with homocysteine thiolactonase activity. nih.govscienceopen.com PON1 can hydrolyze both L- and this compound, although its activity is greater towards the L-isomer. nih.gov

Bleomycin Hydrolase (BLMH): Located in the cytoplasm, BLMH exhibits a high degree of stereospecificity. nih.gov It efficiently hydrolyzes L-homocysteine thiolactone but has negligible activity towards the D-isomer. preprints.orgnih.gov

Biphenyl Hydrolase-Like Protein (BPHL): This mitochondrial enzyme also contributes to the hydrolysis of homocysteine thiolactone. preprints.orgnih.gov

These enzymes play a protective role by converting the reactive thiolactone back into homocysteine, which can then re-enter metabolic pathways. nih.govnih.gov

| Substrate | PON1 Relative Activity (%) | BLMH Relative Activity (%) | BPHL Relative Activity (%) |

|---|---|---|---|

| L-Hcy-thiolactone | 100 | 100 | 100 |

| D-Hcy-thiolactone | 24 | <1 | ND |

ND: Not Determined. Data compiled from research findings. nih.gov

Interconnectivity of this compound Metabolism with One-Carbon and Sulfur Amino Acid Cycles

The metabolism of this compound is intrinsically linked to the broader networks of one-carbon metabolism and sulfur amino acid metabolism. mdpi.comnih.govcreative-proteomics.com Homocysteine, the precursor of the thiolactone, is a central intermediate in the methionine cycle. creative-proteomics.comtavernarakislab.gr

In this cycle, methionine is converted to S-adenosylmethionine (SAM), the primary methyl donor in the cell. After donating its methyl group, SAM is hydrolyzed to S-adenosylhomocysteine (SAH), which is then cleaved to form homocysteine and adenosine. creative-proteomics.com Homocysteine can then be either remethylated back to methionine, a reaction dependent on folate and vitamin B12, or enter the transsulfuration pathway to be irreversibly converted to cysteine, a process requiring vitamin B6. frontiersin.orguomustansiriyah.edu.iq

When the remethylation or transsulfuration pathways are impaired, intracellular homocysteine levels can rise, leading to increased synthesis of homocysteine thiolactone. researchgate.netnih.gov Therefore, the formation of this compound can be seen as an overflow pathway that becomes more active when the primary routes of homocysteine metabolism are compromised. This highlights the delicate balance within these interconnected metabolic cycles and how perturbations can lead to the production of potentially harmful metabolites like this compound. mdpi.comresearchgate.net

Molecular and Cellular Mechanisms of D Homocysteine Thiolactone Bioactivity

Protein N-Homocysteinylation: A Central Mechanism of D-Homocysteine Thiolactone Action

Protein N-homocysteinylation is a post-translational modification where this compound (D-HCTL) covalently attaches to protein lysine (B10760008) residues. This process is considered a key mechanism behind the cellular toxicity associated with elevated levels of homocysteine. nih.govfigshare.comresearchgate.net D-HCTL, a cyclic thioester of homocysteine, is a reactive metabolite that can acylate the ε-amino group of lysine residues, leading to a range of structural and functional consequences for the modified proteins. nih.govnih.govnih.gov This modification has been implicated in various pathologies, including cardiovascular and neurodegenerative diseases. nih.govnih.gov

This compound is a chemically reactive intramolecular thioester that readily forms isopeptide bonds with the ε-amino groups of protein lysine residues in a non-enzymatic process known as N-homocysteinylation. nih.govresearchgate.netmdpi.com This reaction introduces a new, reactive sulfhydryl group into the protein structure. researchgate.netnih.gov The extent of this modification can be influenced by the protein's isoelectric point (pI), with studies suggesting that acidic proteins may be more susceptible to N-homocysteinylation than basic proteins. nih.gov The uncharged state of the lysine's amino group is necessary for this chemical modification to occur. nih.gov The formation of these covalent adducts is a primary cause of D-HCTL toxicity, leading to alterations in protein structure and function. nih.govfigshare.comnih.gov

N-homocysteinylation can induce the formation of a "molten globule" state in certain proteins. nih.govplos.orgscispace.com This state is characterized as a partially folded intermediate that retains a significant amount of secondary structure but lacks a well-defined tertiary structure. nih.govplos.org The formation of this molten globule state is considered a crucial step that can precede protein aggregation. nih.govscispace.comnactem.ac.uk Studies on proteins like cytochrome-c and alpha-lactalbumin have shown that modification with D-HCTL leads to the formation of these intermediate states, which are prone to aggregation. nih.govplos.org However, not all proteins form a molten globule state upon N-homocysteinylation, indicating that this effect is protein-specific. plos.org

Table 1: Effect of this compound on the Native State of Different Proteins This interactive table summarizes the structural changes observed in various proteins upon modification with this compound, as detailed in the referenced studies.

| Protein | Physicochemical Property | Structural Change upon N-Homocysteinylation | Molten Globule Formation | Reference |

|---|---|---|---|---|

| Cytochrome-c | Basic | Conformational alterations, disturbed heme-Trp distance | Yes | nih.govnih.govplos.org |

| Lysozyme | Basic | Resistant to structural alterations | No | nih.govnih.govplos.org |

| Alpha-lactalbumin | Acidic | Significant reduction in secondary structure, denaturation | Yes | nih.govnih.govplos.org |

| Bovine Serum Albumin | Acidic | Loss of helical content, conversion to amyloid-like β-sheets | - | nih.govresearchgate.net |

| Insulin (B600854) | - | Gross structural alterations, transformation to partially folded conformations with significant β-sheet content | - | nih.gov |

| Ribonuclease-A | Basic | Resistant to structural alterations | - | nih.gov |

N-homocysteinylation by this compound can significantly alter the activity of enzymes and the functional integrity of proteins. nih.govresearchgate.net The modification of lysine residues, which are often crucial for catalytic activity and substrate binding, can lead to enzyme inactivation. nih.govnih.gov For example, the ribonucleolytic activity of Ribonuclease A was found to be reduced after homocysteinylation. researchgate.net Similarly, the self-interaction properties of the elastic fiber protein fibrillin-1 were altered, leading to a reduction in its network formation capabilities. nih.gov These functional impairments are a direct consequence of the structural changes induced by D-HCTL and can have significant pathophysiological implications. nih.govnih.gov

A major consequence of protein N-homocysteinylation is the induction of protein aggregation and the formation of amyloid-like structures. figshare.comnih.govnih.gov The initial mild conformational changes and the formation of molten globule states can lead to the assembly of native-like aggregates that evolve into more structured, toxic amyloid-like protofibrils over time. nih.govnih.gov This process has been observed in various proteins, including bovine serum albumin and insulin. nih.govnih.gov The aggregation is often facilitated by the introduction of a new sulfhydryl group, which can form disulfide bonds, leading to cross-linked oligomers and larger aggregates. nih.gov This D-HCTL-induced aggregation is considered a risk factor for conformational diseases. nih.govresearchgate.net

Perturbations in Cellular Redox Homeostasis Induced by this compound

This compound and the subsequent N-homocysteinylation of proteins can significantly perturb cellular redox homeostasis, leading to oxidative stress. nih.govnih.govmdpi.com The introduction of new thiol groups on proteins through N-homocysteinylation alters their redox status and makes them more susceptible to oxidation. nih.govmdpi.com This can lead to the increased formation of reactive oxygen species (ROS). mdpi.com Furthermore, the homocysteinylation of antioxidant enzymes, such as superoxide (B77818) dismutase, catalase, or glutathione (B108866) peroxidase, can impair their function, further contributing to a redox imbalance. mdpi.com The oxidative damage caused by these perturbations has been demonstrated for several proteins and is considered a key mechanism in the pathology associated with elevated homocysteine levels. mdpi.comnih.gov For instance, HTL has been shown to induce nitrosative stress, leading to endothelial cell senescence and vascular cognitive impairment. nih.gov

Generation of Reactive Oxygen and Nitrogen Species

This compound is a significant contributor to cellular oxidative stress through the generation of reactive oxygen species (ROS) and reactive nitrogen species (RNS). The homocysteinylation of proteins, a process initiated by homocysteine thiolactone, can lead to an increase in the formation of these reactive species mdpi.com. This modification can result in the formation of thiyl radicals from homocysteine residues within proteins mdpi.com. These radicals can then promote the formation of α-carbon radicals, which are precursors to protein carbonyls and can lead to protein fragmentation and cross-linking nih.gov.

Studies have shown that homocysteine thiolactone, much like its precursor homocysteine, stimulates the generation of superoxide anion radicals (O₂⁻•) in blood platelets nih.gov. Furthermore, in various cell types, including retinal pigment epithelial cells (ARPE-19), homocysteine thiolactone has been observed to act as a significant pro-oxidant, promoting ROS generation nih.govresearchgate.net. The autooxidation of thiols like homocysteine in the presence of metal ions is a known source of ROS, including superoxide anion radicals and hydrogen peroxide scienceopen.com. This production of reactive species is a key mechanism underlying the cellular damage associated with elevated levels of homocysteine and its metabolites nih.govresearchgate.net.

| Reactive Species | Cellular Effect | References |

| Superoxide anion radicals (O₂⁻•) | Stimulated generation in blood platelets. | nih.gov |

| Thiyl radicals | Formation from homocysteinylated protein residues. | mdpi.com |

| α-carbon radicals | Precursors to protein carbonyls, leading to protein damage. | nih.gov |

| Hydrogen peroxide (H₂O₂) | Generated during the autooxidation of homocysteine. | scienceopen.com |

Modulation of Cellular Antioxidant Defense Systems

The bioactivity of this compound extends to the modulation of the cell's own antioxidant defense mechanisms. The N-homocysteinylation of proteins, a modification resulting from the reaction of homocysteine thiolactone with lysine residues, can directly impact the function and activity of crucial antioxidant enzymes mdpi.com. Enzymes such as superoxide dismutase, catalase, and glutathione peroxidase are susceptible to this modification, which can alter their ability to neutralize reactive oxygen species mdpi.com.

Research has demonstrated a negative correlation between homocysteine levels and catalase (CAT) activity in the liver of rats, suggesting a reduction in hepatic antioxidant defense researchgate.net. Specifically, incubation of tissues with high concentrations of D,L-homocysteine thiolactone has been shown to reduce the enzymatic activity of CAT in the duodenum, ileum, colon, and liver researchgate.net. This impairment of the antioxidant defense system can exacerbate the oxidative stress initiated by the generation of ROS and RNS, creating a cycle of increasing cellular damage.

| Antioxidant Enzyme | Effect of this compound | References |

| Superoxide Dismutase | Function and activity affected by N-homocysteinylation. | mdpi.com |

| Catalase | Reduced enzymatic activity in various tissues upon exposure. | researchgate.net |

| Glutathione Peroxidase | Function and activity affected by N-homocysteinylation. | mdpi.com |

Dysregulation of Intracellular Signaling Pathways by this compound

This compound can significantly interfere with and dysregulate critical intracellular signaling pathways that govern cellular growth, proliferation, and metabolism. This interference is often a consequence of the oxidative stress induced by the compound.

Interference with Insulin Signaling Cascades (e.g., PI3K, MAPK, GSK-3, p70 S6K)

A significant body of research indicates that this compound impairs insulin signaling. This interference appears to be mediated by oxidative stress, as the effects can be mitigated by the presence of antioxidants like glutathione bioscientifica.comnih.gov.

Exposure to homocysteine thiolactone has been shown to inhibit the insulin-stimulated tyrosine phosphorylation of the insulin receptor β-subunit and its substrates, IRS-1 and p60-70 nih.gov. This initial disruption has cascading effects on downstream signaling molecules. Specifically, homocysteine thiolactone prevents the insulin-mediated phosphorylation of:

Mitogen-activated protein kinase (MAPK) bioscientifica.com

Glycogen (B147801) synthase kinase-3 (GSK-3) bioscientifica.com

p70 S6 kinase (p70 S6K) bioscientifica.com

The inhibition of these kinases, which are key components of the PI3K/Akt and MAPK pathways, leads to a reduction in insulin-mediated cellular processes such as glycogen synthesis, DNA synthesis, and protein synthesis bioscientifica.comnih.gov. The impairment of phosphatidylinositol 3-kinase (PI3K) activity is a central aspect of this disruption, as it plays a pivotal role in regulating insulin's metabolic actions nih.gov.

| Signaling Molecule | Effect of this compound | Consequence | References |

| Insulin Receptor | Inhibition of tyrosine phosphorylation. | Decreased downstream signaling. | nih.gov |

| PI3K | Impaired activity. | Inhibition of insulin-stimulated glycogen synthesis. | nih.gov |

| MAPK | Prevention of insulin-mediated phosphorylation. | Impairment of insulin-mediated growth and proliferation. | bioscientifica.com |

| GSK-3 | Prevention of insulin-mediated phosphorylation. | Contribution to impaired insulin action. | bioscientifica.com |

| p70 S6K | Prevention of insulin-mediated phosphorylation. | Inhibition of protein synthesis and glycogen synthesis. | bioscientifica.com |

Modulation of mTOR Signaling and Autophagic Processes

The mechanistic target of rapamycin (B549165) (mTOR) is a central regulator of cell growth, proliferation, and metabolism, and its signaling is closely intertwined with autophagic processes. Hyperhomocysteinemia, a condition characterized by elevated levels of homocysteine and its metabolites like homocysteine thiolactone, has been linked to the dysregulation of mTOR-mediated autophagy nih.gov.

Research suggests that elevated homocysteine levels can promote pathologies through mTOR-mediated inhibition of autophagy nih.gov. In certain contexts, such as in Alzheimer's disease models, metabolites of homocysteine, including homocysteine thiolactone, are implicated in pathways involving mTOR that lead to downregulated autophagy and impaired clearance of protein aggregates mdpi.com. The mTOR signaling pathway integrates various cellular signals, and its dysregulation by homocysteine thiolactone can have profound effects on cellular homeostasis and survival.

Crosstalk with H2S Signaling Pathways

Hydrogen sulfide (B99878) (H₂S) is now recognized as a critical gasotransmitter with diverse signaling roles in the cardiovascular and nervous systems. There is evidence of a crosstalk between the pathways affected by this compound and H₂S signaling.

H₂S has been shown to possess antioxidant properties and can counteract some of the detrimental effects of homocysteine and its thiolactone. Specifically, H₂S can decrease the plasma lipid peroxidation induced by both homocysteine and homocysteine thiolactone nih.gov. This suggests that H₂S may act as a protective agent against the oxidative damage prompted by these compounds, indicating an important interaction between these two sulfur-containing molecules and their respective signaling pathways.

Epigenetic and Transcriptional Regulatory Effects of this compound

Beyond its effects on signaling pathways, this compound and its precursor, homocysteine, can exert significant influence on gene expression through epigenetic and transcriptional mechanisms. These effects are linked to the central role of homocysteine in one-carbon metabolism, which is crucial for methylation reactions nih.gov.

Elevated levels of homocysteine and its metabolites can impair the epigenetic control of gene expression. This can occur through several mechanisms, including:

DNA Methylation: Alterations in the cellular methylation potential can lead to changes in DNA methylation patterns, which are fundamental to the regulation of gene expression nih.gov.

Histone Modifications: this compound is a reactive intermediate that can cause protein N-homocysteinylation by forming amide bonds with the ε-amino groups of protein lysine residues mdpi.comscienceopen.com. This modification can also occur on histones, altering chromatin structure and thereby influencing gene transcription nih.gov.

These epigenetic modifications can lead to heritable changes in gene function without altering the underlying DNA sequence youtube.comkhanacademy.org. The dysregulation of gene expression through these mechanisms is thought to be a significant contributor to the pathologies associated with hyperhomocysteinemia nih.gov.

| Epigenetic Mechanism | Effect of this compound/Homocysteine | References |

| DNA Methylation | Potential for altered patterns due to impact on one-carbon metabolism. | nih.gov |

| Histone N-homocysteinylation | Direct modification of histone lysine residues by homocysteine thiolactone. | nih.gov |

Alterations in Global Gene Expression Profiles

This compound has been shown to induce significant changes in the global gene expression profiles of human vascular endothelial cells. researchgate.net A study utilizing microarray technology on human umbilical vein endothelial cells (HUVEC) identified 113 messenger RNAs (mRNAs) that were differentially regulated by exposure to homocysteine thiolactone. researchgate.net This indicates a broad impact on cellular transcription and function.

The bioinformatic analysis of these gene expression changes revealed that this compound affects several key molecular pathways. The most significantly impacted pathways included those related to chromatin organization, one-carbon metabolism, and various lipid-related processes. researchgate.net The alteration of these fundamental cellular processes suggests a complex mechanism of action through which this compound exerts its biological effects. In contrast, its precursor, homocysteine, and the modified protein, N-homocysteinylated-protein, induced unique and smaller sets of gene expression changes, highlighting the specific activity of the thiolactone metabolite. researchgate.net

Table 1: Top Molecular Pathways in HUVECs Affected by this compound

| Pathway Category | Specific Pathways Affected | Significance [-log(P value)] |

|---|---|---|

| Chromatin Organization & Metabolism | - Chromatin organization

| 20-31 |

| Lipid-Related Processes | - Lipid metabolism | 8-14 |

| Other Metabolic & Signaling Pathways | - Blood coagulation

| 8-14 |

This table summarizes the major molecular pathways identified through bioinformatic analysis that are significantly altered in human umbilical vein endothelial cells upon treatment with this compound. The significance is represented by the -log of the P value, with higher numbers indicating greater significance. Data sourced from researchgate.net.

Influence on DNA Methylation and Histone Modification Patterns

The bioactivity of this compound extends to epigenetic modifications, including DNA methylation and histone modifications. Epigenetic changes are crucial for regulating gene expression without altering the DNA sequence itself. cusabio.com DNA methylation, the addition of a methyl group to DNA, is a key epigenetic mark that often leads to gene silencing. cusabio.comnih.gov Histone modifications are post-translational alterations to the proteins around which DNA is wound, affecting chromatin structure and gene accessibility. cusabio.comabcam.com

Recent research has demonstrated that homocysteine thiolactone can directly influence histone modifications. Specifically, it has been shown to increase the levels of H3K79 homocysteinylation in a dose-dependent manner. nih.gov This novel type of histone modification, the incorporation of a homocysteine moiety, can epigenetically regulate the expression of genes involved in critical developmental processes, such as neural tube closure. nih.gov This finding suggests that this compound can directly alter the histone code, leading to downstream changes in gene expression and cellular function. The accumulation of its metabolic precursor, S-adenosylhomocysteine, in hyperhomocysteinemia can also inhibit cellular methyltransferases, further contributing to a state of hypomethylation. mdpi.com

Interactions of this compound with Specific Biomolecules and Cellular Components

Modification of Plasma Proteins (e.g., Albumin, Fibrinogen, Lipoproteins) and its Consequences

This compound is a reactive molecule that can covalently modify various plasma proteins, a process known as N-homocysteinylation. mdpi.comwikipedia.org This post-translational modification occurs when the thiolactone ring opens and forms an isopeptide bond with the ε-amino group of lysine residues on proteins. wikipedia.org This alteration can lead to changes in protein structure, function, and stability. physiology.org

Key plasma proteins are known targets for this modification:

Albumin: As the most abundant protein in plasma, albumin is a major target for N-homocysteinylation by this compound. nih.govnih.govmdpi.com This modification can impair the various physiological functions of albumin and has been shown to cause protein damage. nih.govnih.govmdpi.com While N-homocysteinylation is a primary modification, studies also show that homocysteine thiolactone can hydrolyze to homocysteine, which then leads to S-homocysteinylation of albumin at its cysteine residues. nih.gov

Fibrinogen: The modification of fibrinogen to N-homocysteinylated-fibrinogen has significant consequences for hemostasis. medrxiv.org This altered form of fibrinogen is considered prothrombotic because it polymerizes into fibrin (B1330869) clots that exhibit increased resistance to lysis by plasmin, the primary enzyme responsible for clot degradation. medrxiv.org

The homocysteinylation of these and other plasma proteins can lead to the loss of their normal biological function and the acquisition of cytotoxic and pro-inflammatory properties. mdpi.comphysiology.org

Table 2: Modification of Plasma Proteins by this compound and Associated Consequences

| Plasma Protein | Type of Modification | Functional Consequence |

|---|---|---|

| Albumin | N-homocysteinylation, S-homocysteinylation | Protein damage, impaired physiological functions. mdpi.comnih.gov |

| Fibrinogen | N-homocysteinylation | Formation of fibrin clots with increased resistance to lysis, prothrombotic state. medrxiv.org |

This table details the primary plasma proteins modified by this compound, the nature of the chemical modification, and the resulting impact on the protein's function and physiological processes.

Effects on Endothelial Cell Function and Vascular Integrity

The vascular endothelium is a critical interface in the cardiovascular system, and its dysfunction is an early step in the development of atherosclerosis. mdpi.commdpi.com this compound has been shown to be particularly cytotoxic to endothelial cells, even more so than its precursor, homocysteine. mdpi.com

Studies on human umbilical vein endothelial cells (HUVEC) have demonstrated that this compound induces apoptosis, or programmed cell death, in a concentration-dependent manner. nih.gov This apoptotic effect appears to be independent of the caspase pathway. nih.gov The induction of endothelial cell apoptosis is a significant factor in the development of atherosclerotic lesions and can contribute to the instability and rupture of atherosclerotic plaques. mdpi.com The metabolic conversion of homocysteine to its thiolactone form within endothelial cells is considered a key mechanism underlying homocysteine-induced vascular damage. ahajournals.org

Modulation of Platelet Activity and Hemostatic Processes

Platelets play a central role in hemostasis and thrombosis. This compound can directly influence platelet function and contribute to a prothrombotic state. Research has shown that both homocysteine and its thiolactone derivative can promote apoptotic events in human platelets in vitro. nih.gov This is evidenced by an increase in markers of apoptosis such as phosphatidylserine (B164497) exposure on the platelet surface and the formation of platelet microparticles. nih.gov

Furthermore, this compound can induce the modification of proteins within blood platelets. nih.gov The modification of key proteins, including fibrinogen as previously mentioned, can alter platelet adhesion and aggregation, further contributing to altered hemostatic processes. dntb.gov.ua The formation of lysis-resistant fibrin clots from N-homocysteinylated fibrinogen is a critical mechanism by which this compound contributes to a prothrombotic state. medrxiv.org

Stereospecificity of this compound Bioactivity Compared to L-Homocysteine Thiolactone

The biological activity of many molecules is dependent on their stereochemistry. In the case of homocysteine, there is a clear difference in the toxicity of its stereoisomers. The L-isomer of homocysteine is toxic, while the D-isomer is metabolically inactive and not toxic. mdpi.com This is because the enzyme methionyl-tRNA synthetase, which is responsible for converting homocysteine to its thiolactone, is stereoselective and only recognizes the L-isomer of homocysteine. mdpi.commdpi.com

However, this stereospecificity does not extend to the thiolactone form. Studies in rat embryos have shown that both the L-stereoisomer and the D-stereoisomer of homocysteine thiolactone are toxic. mdpi.commdpi.com This indicates that once formed, the toxicity of the thiolactone ring structure is not dependent on its stereoconfiguration. The lack of toxicity from D-homocysteine is consistent with the inability of the enzyme to convert it into the toxic this compound. mdpi.commdpi.com This highlights that the formation of the thiolactone is the critical step in conferring toxicity, regardless of the initial stereochemistry of the homocysteine precursor. In contrast, studies on endothelial cells have shown that L-homocysteine stereospecifically increases lipid peroxidation, a pro-oxidant effect not observed with the D-isomer. nih.gov

Advanced Analytical Methodologies for D Homocysteine Thiolactone Research

Chromatographic Separation and Quantification Techniques

Chromatographic methods are fundamental to the analysis of D-Homocysteine thiolactone, offering high separation efficiency and sensitivity, particularly when coupled with appropriate detection systems.

High-Performance Liquid Chromatography (HPLC) remains a widely used technique for the quantification of HTL in biological samples like human urine. nih.govnih.gov

UV Detection: One approach involves derivatization of HTL to create a UV-absorbing compound. A method has been developed that uses 1-benzyl-2-chloropyridinium (B76325) bromide for derivatization. The resulting 2-S-pyridinium derivative is then separated using reversed-phase HPLC on a C18 column with a gradient elution of acetonitrile (B52724) in 0.1% acetic acid. nih.gov Quantification is achieved by monitoring the eluent at a wavelength of 316 nm. nih.gov This particular HPLC-UV method has demonstrated linearity in urine samples within a concentration range of 0.1-1.0 µmol/L, with a limit of quantification (LOQ) of 100 nmol/L. nih.gov

Fluorescence Detection: For enhanced sensitivity, fluorescence detection is often employed. A common strategy involves on-column derivatization with o-phthaldialdehyde (OPA), which reacts with the primary amine group of HTL to form a fluorescent product. nih.gov This allows for the sensitive detection of HTL in complex matrices. One validated HPLC method with fluorescence detection reported a limit of quantification as low as 20 nmol/L in urine. nih.gov The separation is typically achieved on a reversed-phase column. nih.gov While direct detection of underivatized HTL is possible, derivatization significantly improves the sensitivity of the assay. nih.govnih.gov

Table 1: HPLC Methods for this compound Quantification

| Detection Method | Derivatization Agent | Matrix | Linear Range | Limit of Quantification (LOQ) | Reference |

|---|---|---|---|---|---|

| UV | 1-benzyl-2-chloropyridinium bromide | Human Urine | 0.1-1.0 µmol/L | 100 nmol/L | nih.gov |

| Fluorescence | o-phthaldialdehyde (OPA) | Human Urine | 20-400 nmol/L | 20 nmol/L | nih.gov |

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the trace analysis of this compound, valued for its high selectivity and sensitivity. nih.govnih.gov A critical step in GC-MS analysis of non-volatile compounds like HTL is derivatization to increase their volatility. nih.govyoutube.com

Several derivatization strategies have been successfully employed:

Isobutyl Chloroformate: A robust GC-MS method for determining HTL in human urine uses isobutyl chloroformate to create a volatile derivative. This method achieves separation in approximately 15 minutes, and the mass spectrometer is typically operated in electron impact mode. nih.gov

Heptafluorobutyric Anhydride (B1165640): For plasma samples, derivatization with heptafluorobutyric anhydride followed by analysis using negative chemical ionization (NCI) mode provides high sensitivity. This approach has been used to quantify HTL in human plasma with a detection limit of 1.7 nmol/L. nih.gov

N-trimethylsilyl-N-methyl trifluoroacetamide (B147638) (MSTFA): This reagent is used for the derivatization of HTL in both saliva and urine, enabling quantification in a linear range of 0.05 to 1 µmol/L. nih.gov

These GC-MS methods offer excellent performance for trace analysis, with validated procedures demonstrating good linearity, accuracy, and precision. nih.govnih.gov For instance, the isobutyl chloroformate method has a reported LOQ of 0.01 nmol/mL in urine. nih.gov

Table 2: GC-MS Methods for this compound Trace Analysis

| Derivatization Agent | Matrix | Linear Range | Limit of Quantification (LOQ) | Reference |

|---|---|---|---|---|

| Isobutyl Chloroformate | Human Urine | 0.01-0.20 nmol/mL | 0.01 nmol/mL | nih.gov |

| Heptafluorobutyric Anhydride | Human Plasma | Up to 40 nmol/L | 5.2 nmol/L | nih.gov |

| MSTFA and TMCS | Human Saliva & Urine | 0.05-1 µmol/L | 0.05 µmol/L | nih.gov |

Mass Spectrometry-Based Characterization and Identification

Mass spectrometry (MS) is indispensable for the structural characterization and sensitive identification of this compound and its derivatives, offering unparalleled specificity.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) has become a gold standard for the quantitative analysis of HTL in biological fluids due to its high sensitivity and specificity. nih.govresearchgate.net This technique is capable of quantifying HTL in complex matrices like plasma and urine with high reproducibility. nih.govresearchgate.net Methods have been developed using both hydrophilic interaction chromatography (HILIC) and reversed-phase (RP) HPLC for separation prior to MS/MS detection. nih.gov A validated LC-MS/MS method for human plasma demonstrated linearity over a range of 0.5-32.5 nmol/mL. researchgate.net

A crucial application of LC-MS/MS is the identification and characterization of HTL adducts, particularly N-homocysteinylated proteins. This post-translational modification occurs when HTL reacts with lysine (B10760008) residues on proteins. nih.gov Detecting this modification is challenging due to its low abundance. nih.gov LC-MS/MS is used to analyze proteins that have been incubated with HTL. The modification results in a specific mass shift of +117.02 Da on lysine residues, which can be identified through database searches of the resulting MS/MS spectra. nih.gov This allows for the precise localization of the N-homocysteinylation site on the protein. nih.gov

Table 3: LC-MS/MS Applications in this compound Research

| Application | Chromatography Mode | Matrix/Sample | Key Finding | Reference |

|---|---|---|---|---|

| Quantification of HTL | HILIC | Human Urine | LOQ of 20 nmol/L achieved. | nih.gov |

| Quantification of HTL | HILIC | Human Plasma | Linear range of 0.5-32.5 nmol/mL. | researchgate.net |

| Identification of N-Hcy Protein Adducts | Not Specified | Modified Myoglobin | Identified a mass shift of +117.02 Da on lysine residues. | nih.gov |

High-Resolution Mass Spectrometry (HRMS) is a powerful tool in metabolomics that provides highly accurate mass measurements, which is essential for identifying unknown compounds in complex biological samples such as urine. waters.comnih.gov In the context of this compound research, HRMS can be used for untargeted metabolomic profiling to discover novel biomarkers or metabolic pathways associated with elevated HTL levels.

The high mass accuracy (typically in the sub-ppm range) and resolution of instruments like Time-of-Flight (TOF), Orbitrap, and Fourier Transform Ion Cyclotron Resonance (FT-ICR) mass spectrometers allow for the confident determination of elemental compositions from the measured mass-to-charge ratio (m/z). waters.comnih.gov This capability is crucial for distinguishing between isobaric compounds—molecules that have the same nominal mass but different elemental formulas. Furthermore, the high resolution can resolve the fine isotopic patterns of molecules, further increasing the confidence in the assigned elemental composition. waters.com When coupled with liquid chromatography (LC-HRMS), this technique enables the separation and confident annotation of a wide range of metabolites in a single analysis, which is invaluable for exploring the broader metabolic impact of this compound. waters.com

Capillary Electrophoresis (CE) and Microchip Electrophoresis Approaches

Capillary Electrophoresis (CE) offers an alternative to chromatographic methods, providing high separation efficiency, low operational costs, and minimal sample consumption. nih.gov

Capillary Zone Electrophoresis (CZE): CZE with UV detection has been successfully applied to the determination of HTL in human urine. researchgate.netmdpi.com In a typical setup, a fused-silica capillary is used with a background electrolyte such as a phosphate (B84403) buffer (e.g., 0.1 M, pH 4.75). researchgate.netmdpi.com Separation is achieved by applying a high voltage (e.g., 21-24 kV), and HTL is detected by its UV absorbance, typically around 240 nm. researchgate.netmdpi.com The analysis time is generally short, with separations often completed in under 7 minutes. mdpi.com To enhance sensitivity, pre-concentration techniques like single-drop microextraction (SDME) can be coupled with CZE, achieving limits of quantification as low as 50-100 nmol/L in urine. researchgate.netmdpi.com

Microchip Electrophoresis: The methodologies developed for conventional CE can be transferred to a microchip CE format. nih.gov Microchip electrophoresis offers advantages such as even faster analysis times, reduced reagent consumption, and the potential for portability, making it suitable for point-of-care applications. While specific applications for this compound on microchips are still emerging, the successful use of microchip CE for other analytes demonstrates its potential for future research in this area. nih.gov

Table 4: Capillary Electrophoresis Methods for this compound

| Technique | Detection Method | Matrix | Separation Conditions | Limit of Quantification (LOQ) | Reference |

|---|---|---|---|---|---|

| CZE with SDME | UV (240 nm) | Human Urine | 0.1 M Phosphate Buffer (pH 4.75), 24 kV | 50 nM | researchgate.net |

| CZE with SDME and FASI | UV (240 nm) | Human Urine | 0.1 M Phosphate Buffer (pH 4.75), 21 kV | 0.1 µmol/L | mdpi.com |

Field Amplified Sample Injection (FASI) and Sweeping Micellar Electrokinetic Chromatography (MEKC)

Capillary electrophoresis (CE) is a powerful analytical technique characterized by high resolution, short analysis times, and low operational costs. technologynetworks.com However, its application can be limited by insufficient sensitivity for detecting low-concentration analytes like HTL in biological matrices. mdpi.com To overcome this, online preconcentration techniques are employed, among which Field Amplified Sample Injection (FASI) and sweeping Micellar Electrokinetic Chromatography (MEKC) have proven effective. technologynetworks.commdpi.com

FASI is a sample stacking procedure where the sample is prepared in a low-conductivity medium and electrokinetically injected into the capillary. mdpi.com Due to the difference in electric field strength between the sample zone and the background electrolyte (BGE), analyte ions accelerate and then abruptly slow down upon reaching the BGE, causing them to "stack" into a narrow band, thereby increasing concentration. mdpi.com

Sweeping in MEKC involves the use of a surfactant, such as sodium dodecyl sulfate (B86663) (SDS), in the BGE at a concentration above its critical micelle concentration (CMC). wikipedia.org Analytes in the sample matrix are "swept" and concentrated by the charged micelles, which have an electrophoretic mobility opposite to the electroosmotic flow (EOF). wikipedia.orgnycu.edu.tw

The combination of FASI with sweeping MEKC provides a powerful stacking mechanism for determining HTL in samples like human urine. technologynetworks.comnih.gov This combined approach allows for the determination of HTL at concentrations as low as 100 nM. technologynetworks.com A typical method involves liquid-liquid extraction of the sample, followed by CE separation with UV detection. nih.gov

| Parameter | Condition | Source |

| Technique | FASI-sweeping MEKC | technologynetworks.com |

| Sample | Human Urine | nih.gov |

| Sample pH | 5.5 | technologynetworks.com |

| Background Electrolyte | 0.1 M Phosphate Buffer (pH 4.75) with surfactant and acetonitrile | technologynetworks.com |

| Separation Voltage | 20 kV | technologynetworks.com |

| Detection Wavelength | 240 nm | technologynetworks.comnih.gov |

| Limit of Quantification | 0.09 nmol HTL in 1 mL of urine | nih.gov |

| Linear Range | 0.1 to 1 µmol/L in urine | nih.gov |

Spectroscopic Techniques for Structural and Quantitative Analysis

Ultraviolet (UV) spectrophotometry serves as a common detection method in chromatographic and electrophoretic techniques for the analysis of this compound. While direct UV detection is possible, its sensitivity may be insufficient for the sub-micromolar concentrations typically found in biological samples. nih.gov Therefore, UV detection is almost always coupled with preconcentration techniques or separation methods like High-Performance Liquid Chromatography (HPLC) and Capillary Electrophoresis (CE). nih.govnih.gov

In these applications, HTL is typically detected at a wavelength of 240 nm. technologynetworks.commdpi.comnih.gov For instance, a CE assay for HTL determination in human urine, which utilizes FASI and sweeping MEKC for sample stacking, employs UV detection at 240 nm. nih.gov Similarly, HPLC methods have been developed for HTL analysis that also rely on UV detection at the same wavelength. researchgate.net The response of the UV detector has been shown to be linear for HTL within concentration ranges relevant to biological samples, such as 0.1 to 1 µmol/L in urine. nih.gov

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for studying the three-dimensional structure and conformational dynamics of molecules in solution. nih.govsemanticscholar.org For a molecule like this compound, NMR can provide detailed atomic-level information about its structure and how it might change in different chemical environments. mtak.hu

The standard approach for protein structure determination by solution NMR involves preparing isotopically labeled samples (e.g., with ¹³C and ¹⁵N), acquiring a series of NMR spectra, assigning the signals, and using this information to calculate an ensemble of structures that fit the experimental data. nih.gov While HTL is a small molecule, similar principles apply. Techniques like 2D ¹H–¹H correlation spectroscopy (COSY) and Nuclear Overhauser Effect Spectroscopy (NOESY) can reveal through-bond and through-space proton-proton connectivities, respectively, which are crucial for defining molecular conformation. nih.govdoi.org

NMR-pH titrations can be used to determine the protonation states of different functional groups within a molecule, which directly relates to its conformational properties. mtak.hu Studies on homocysteine and related compounds have successfully used ¹H NMR to investigate their acid-base properties. mtak.hu Such an approach could be applied to this compound to understand how its conformation varies with pH. Furthermore, NMR can be used to study the interaction of HTL with other molecules, providing insight into the conformational changes that may occur upon binding, for instance, to a protein target prior to N-homocysteinylation.

Development of High-Throughput Assays and Automated Flow Systems

The need to analyze large numbers of biological samples for this compound has driven the development of high-throughput and automated analytical methods. assaygenie.com These systems offer increased sample throughput, reduced reagent consumption, and improved reproducibility compared to manual methods.

An automated flow method based on zone fluidics (ZF) has been developed for the simultaneous determination of homocysteine (Hcy) and HTL. nih.govnih.gov In this system, HTL is hydrolyzed online in an alkaline medium (1 mol/L NaOH) to yield homocysteine. nih.govnih.gov The resulting Hcy then reacts with o-phthalaldehyde (B127526) (OPA) to produce a highly fluorescent derivative, which is detected fluorimetrically (λext = 370 nm/λem = 480 nm). nih.govnih.gov This method is rapid and avoids the need for elevated temperatures. nih.gov It can quantify as low as 100 nmol/L of the analytes in aqueous solutions and has been successfully applied to artificial and real urine samples. nih.govnih.gov

| Feature | Description | Source |

| Methodology | Automated Zone Fluidics (ZF) | nih.govnih.gov |

| Analytes | Homocysteine (Hcy) and Homocysteine Thiolactone (HTL) | nih.govnih.gov |

| Principle | Online alkaline hydrolysis of HTL to Hcy, followed by derivatization with o-phthalaldehyde (OPA) | nih.govnih.gov |

| Detection | Fluorimetric (λext = 370 nm / λem = 480 nm) | nih.govnih.gov |

| Quantification Limit | 100 nmol/L in aqueous solutions | nih.govnih.gov |

| Sample Types | Aqueous solutions, artificial urine, real urine | nih.gov |

| Recoveries | 87% to 119% in urine matrix | nih.govnih.gov |

Additionally, fluorometric assay kits adaptable for high-throughput screening are available for quantifying total homocysteine in biological fluids like plasma and serum. abcam.com These assays often involve the reduction of homocysteine disulfides to free homocysteine, which then reacts with a probe to generate a stable fluorophore. abcam.com Since many methods for HTL analysis involve its conversion to homocysteine, these high-throughput platforms are highly relevant to HTL research. nih.gov

Omics Technologies for Comprehensive Molecular Understanding

N-homocysteinylation is a post-translational modification (PTM) where homocysteine thiolactone acylates the ε-amino groups of lysine residues in proteins. technologynetworks.comacs.org This modification is detrimental to protein function and has been linked to human diseases. acs.orgmdpi.com Proteomics, particularly mass spectrometry-based approaches, has become an indispensable tool for the global, unbiased identification and quantification of N-homocysteinylated proteins. acs.orgresearchgate.netmdpi.com

Proteomic studies have been conducted in various model systems, including the yeast Saccharomyces cerevisiae and human cell lines, to create a comprehensive map of N-homocysteinylation sites. acs.orgresearchgate.net In one study using yeast, researchers identified 68 in vivo and 197 in vitro N-homocysteinylation sites on protein lysine residues (N-Hcy-Lys). acs.org These studies reveal that N-homocysteinylation can affect proteins involved in a wide range of cellular processes, including ribosomal structure and amino acid biosynthesis. acs.org The identification of specific N-homocysteinylation sites can overlap with other known PTM sites, suggesting a potential for regulatory crosstalk. acs.org

Transcriptomics for Gene Expression Profiling

Transcriptomic analysis provides a powerful lens through which to observe the cellular response to this compound (Hcy-thiolactone) at the level of gene expression. Studies utilizing microarray technology and real-time quantitative polymerase chain reaction (RT-qPCR) in human umbilical vein endothelial cells (HUVECs) have revealed that Hcy-thiolactone induces a unique and significant pattern of gene expression changes. researchgate.net These alterations are distinct from those caused by its metabolic precursor, homocysteine (Hcy), and N-homocysteinylated proteins, indicating that Hcy-thiolactone has specific cellular effects. researchgate.net

Research has identified a substantial number of messenger RNAs (mRNAs) that are differentially regulated by Hcy-thiolactone. One study identified 113 mRNAs that were specifically regulated by this compound. researchgate.net The genes affected are involved in a variety of crucial cellular processes. Bioinformatic analyses have consistently shown that the top molecular pathways influenced by Hcy-thiolactone include chromatin organization, one-carbon metabolism, and lipid-related processes. researchgate.netmdpi.com

Further investigation into the transcriptomic impact of Hcy-thiolactone has highlighted its role in modulating the expression of genes central to sulfur amino acid metabolism. Notably, genes such as AHCY (adenosylhomocysteinase), CBS (cystathionine β-synthase), MTR (5-methyltetrahydrofolate-homocysteine methyltransferase), and MTRR (5-methyltetrahydrofolate-homocysteine methyltransferase reductase) have been shown to be upregulated in response to Hcy-thiolactone. mdpi.com

Recent studies have also shed light on the epigenetic implications of Hcy-thiolactone through transcriptomics. High levels of Hcy-thiolactone have been linked to a reduction in the expression of the MEN1 gene, which codes for the Menin protein. nih.gov This protein is a critical component of the DNA damage response. The diminished expression of MEN1 suggests an impairment of DNA repair mechanisms, providing a potential molecular explanation for cellular damage associated with elevated Hcy-thiolactone levels. nih.gov

The following table summarizes the key genes and pathways affected by this compound as identified through transcriptomic studies.

| Category | Specific Genes/Pathways Affected | Observed Effect |

| Molecular Pathways | Chromatin organization, One-carbon metabolism, Lipid-related processes, Blood coagulation, Sulfur amino acid metabolism | Significantly influenced |

| Sulfur Amino Acid Metabolism | AHCY, CBS, MTR, MTRR | Upregulation of expression |

| DNA Damage Response | MEN1 | Reduced protein expression |

Metabolomics of Associated Biochemical Pathways

Metabolomic studies focusing on this compound are intrinsically linked to the broader metabolic network of its precursor, homocysteine. Hcy is a critical intermediate in sulfur-containing amino acid metabolism, and its fate is primarily determined by two major pathways: remethylation and transsulfuration. nih.gov

The remethylation pathway converts homocysteine back to methionine. This process is crucial for maintaining the methionine cycle, which provides essential methyl groups for numerous biological methylation reactions. nih.gov Key enzymes in this pathway are methionine synthase (MS) and betaine-homocysteine methyltransferase (BHMT).

The transsulfuration pathway , conversely, directs homocysteine towards the synthesis of other sulfur-containing compounds, most notably cysteine. This pathway is catalyzed by the vitamin B6-dependent enzymes cystathionine (B15957) β-synthase (CBS) and cystathionine γ-lyase (CSE). mdpi.com The transsulfuration pathway serves as a primary mechanism for the detoxification of excess homocysteine. researchgate.net

This compound itself is formed from homocysteine in an "error-editing" reaction catalyzed by methionyl-tRNA synthetase (MetRS). mdpi.comresearchgate.net This occurs when homocysteine is mistakenly selected instead of methionine during protein synthesis. nih.gov While this is a proofreading mechanism to prevent the incorporation of homocysteine into proteins, it leads to the formation of the reactive Hcy-thiolactone. nih.govwikipedia.org

Elevated levels of this compound are often observed in conditions of hyperhomocysteinemia, which can result from genetic defects in the enzymes of the remethylation or transsulfuration pathways, or from nutritional deficiencies in cofactors like folate, vitamin B12, and vitamin B6. mdpi.comresearchgate.net

Metabolomic profiling in disease states associated with hyperhomocysteinemia, such as cardiovascular disease and neurological disorders, often reveals perturbations in the metabolites of these interconnected pathways. nih.govmdpi.comresearchgate.net The accumulation of Hcy-thiolactone is a key metabolic signature in such conditions, reflecting a dysregulation of homocysteine metabolism. mdpi.com

The table below outlines the core biochemical pathways and key molecules associated with this compound metabolomics.

| Pathway | Key Enzymes | Key Metabolites | Primary Function |

| Remethylation | Methionine synthase (MS), Betaine-homocysteine methyltransferase (BHMT) | Homocysteine, Methionine, 5-Methyltetrahydrofolate | Regeneration of methionine, provision of methyl groups |

| Transsulfuration | Cystathionine β-synthase (CBS), Cystathionine γ-lyase (CSE) | Homocysteine, Cystathionine, Cysteine | Synthesis of cysteine, detoxification of excess homocysteine |

| Hcy-thiolactone Formation | Methionyl-tRNA synthetase (MetRS) | Homocysteine, this compound | Error-editing in protein synthesis |

Experimental Models in D Homocysteine Thiolactone Research

In Vitro Cellular Systems for Mechanistic Investigations

In vitro models are fundamental for dissecting the molecular and cellular effects of D-homocysteine thiolactone. These systems offer controlled environments to study specific biochemical pathways and cellular responses.

Human and mammalian cell lines are crucial tools for investigating the biological activities of this compound. The synthesis of homocysteine thiolactone has been observed in all human cell types studied, occurring as a result of an error-editing reaction by methionyl-tRNA synthetase, which prevents the incorrect incorporation of homocysteine into proteins. researchgate.net When homocysteine levels rise within these cells, there is a corresponding increase in the production of homocysteine thiolactone. researchgate.net

Vascular endothelial cells, in particular, have been a focus of research. Studies using model endothelial and tumor cell lines have explored the effects of homocysteine thiolactone on processes like angiogenesis. nih.gov Interestingly, in contrast to homocysteine, which can have anti-angiogenic effects, homocysteine thiolactone may act as a pro-angiogenic compound. nih.gov Research on Human Umbilical Vein Endothelial Cells (HUVEC) has shown that homocysteine thiolactone is more potent than homocysteine in inducing programmed cell death (apoptosis) and promoting inflammation, as measured by the secretion of interleukin-8 (IL-8). researchgate.net

The metabolic fate of homocysteine thiolactone has also been examined in various human cell cultures. It has been shown that the thiolactone can be incorporated into both cellular and extracellular proteins, secreted from the cell, or hydrolyzed back to homocysteine. nih.govnih.gov This incorporation into proteins occurs through the acylation of lysine (B10760008) residues, a modification known as N-homocysteinylation, which can lead to protein damage and has been implicated in the pathology of vascular diseases. researchgate.netnih.gov

Below is a table summarizing key findings from studies using human and mammalian cell lines:

Table 1: Research Findings in Human and Mammalian Cell Lines| Cell Line Type | Model | Key Findings |

|---|---|---|

| Endothelial and Tumor Cells | In vitro angiogenesis and invasion assays | This compound does not exhibit anti-angiogenic properties and may be pro-angiogenic. nih.gov |

| Human Umbilical Vein Endothelial Cells (HUVEC) | Cytotoxicity and inflammation assays | This compound is a more potent inducer of apoptosis and IL-8 secretion compared to homocysteine. researchgate.net |

| Various Human Cell Lines | Metabolic studies | Increased intracellular homocysteine leads to elevated this compound synthesis. researchgate.net |

| Human Cell Cultures (general) | Protein modification studies | This compound incorporates into proteins via N-homocysteinylation of lysine residues, leading to protein damage. nih.govnih.gov |

Primary cell cultures, which are derived directly from tissues, offer a model system that more closely resembles the in vivo environment compared to immortalized cell lines. sigmaaldrich.com These cultures are valuable for studying the physiological and pathological effects of this compound.

Primary Human Umbilical Vein Endothelial Cells (HUVEC) are a key primary cell model used in this research. Studies with HUVEC have provided significant evidence for the cytotoxic and pro-inflammatory properties of homocysteine thiolactone. researchgate.net For instance, research has demonstrated that both homocysteine and its thiolactone derivative can induce cell death, measured by DNA fragmentation and the activation of caspase-3, a key enzyme in apoptosis. researchgate.net Furthermore, these compounds were shown to strongly trigger the release of the pro-inflammatory chemokine IL-8 from HUVEC. researchgate.net These findings suggest that homocysteine derivatives like the thiolactone possess potent cytotoxic and pro-inflammatory capabilities, which may contribute to endothelial cell injury and the development of atherosclerosis. researchgate.net

The applications of primary cell cultures in this field include:

Toxicity Testing: Assessing the direct cytotoxic effects of this compound on specific cell types, such as vascular endothelial cells. researchgate.netkosheeka.com

Investigating Inflammatory Responses: Quantifying the release of cytokines and chemokines to understand the pro-inflammatory potential of the compound. researchgate.net

Mechanistic Studies: Elucidating the cellular pathways, such as apoptosis, that are activated by this compound. researchgate.net

Bacterial models, particularly Escherichia coli, have been instrumental in understanding the fundamental enzymatic mechanism that produces homocysteine thiolactone. nih.govpnas.org This production is not a primary metabolic pathway but rather a result of a "proofreading" or "editing" function of certain aminoacyl-tRNA synthetases, most notably methionyl-tRNA synthetase (MetRS). nih.govpnas.orgresearchgate.net

Aminoacyl-tRNA synthetases are responsible for attaching the correct amino acid to its corresponding transfer RNA (tRNA) molecule, a critical step in protein synthesis. When the non-protein amino acid homocysteine is mistakenly activated by MetRS instead of the correct amino acid, methionine, the enzyme's proofreading mechanism is triggered to prevent this error from being carried forward into protein structure. nih.govresearchgate.net This editing process results in the cyclization of homocysteine to form the stable five-membered ring of homocysteine thiolactone. pnas.orgresearchgate.net

Studies in E. coli have directly demonstrated this in vivo proofreading pathway. nih.govpnas.org By using radiolabeled amino acids, researchers have shown that homocysteine is converted to homocysteine thiolactone by MetRS within the bacterial cell. pnas.org It has been calculated that for every 10^9 molecules of methionine correctly incorporated into protein, one molecule of homocysteine is edited to form the thiolactone. nih.govpnas.org This research in E. coli provided the first in vivo evidence for this specific error-editing mechanism and highlighted its importance in maintaining the fidelity of protein synthesis in living cells. nih.gov Further research has indicated that other synthetases, such as isoleucyl- and leucyl-tRNA synthetases, can also edit homocysteine in E. coli. researchgate.net

In Vivo Animal Models for Pathomechanistic Studies

In vivo animal models are essential for understanding the systemic and long-term consequences of elevated this compound levels, allowing for the study of complex pathomechanisms in a whole-organism context.

Rodent models, including mice and rats, are widely used to study the effects of hyperhomocysteinemia and its metabolites like this compound. These models often involve either genetic modifications that disrupt homocysteine metabolism or specialized diets to induce high levels of homocysteine.

For example, mice with a genetic knockout of the paraoxonase 1 (Pon1) gene (Pon1-/- mice) have been used to investigate the neurotoxic effects of homocysteine thiolactone. researchgate.net PON1 is an enzyme that can hydrolyze and thus detoxify homocysteine thiolactone. researchgate.net Studies have shown that Pon1-/- mice have elevated levels of homocysteine thiolactone in their brains and excrete more of it in their urine compared to wild-type mice. researchgate.net When challenged with injections of L-homocysteine thiolactone, these knockout mice exhibited a significantly higher frequency and a shorter latency of seizures, providing direct evidence that homocysteine thiolactone itself is neurotoxic in vivo. researchgate.net

Dietary models in rats, where hyperhomocysteinemia is induced through specific amino acid-defined diets, have been used to study cardiovascular pathology. kosheeka.com These studies can lead to conditions such as biventricular hypertrophy, myocardial fibrosis, and loss of contractile function, mirroring aspects of human heart disease. kosheeka.com While these models focus on elevated homocysteine in general, the findings are relevant to this compound as it is a direct, highly reactive metabolite. In an isolated rat heart model, DL-homocysteine thiolactone hydrochloride was shown to decrease cardiac contractility and inhibit oxygen consumption in heart tissue homogenates. pnas.org

Table 2: Research Findings in Rodent Models

| Animal Model | Modulation | Key Findings |

|---|---|---|

| Pon1 knockout mice (Pon1-/-) | Genetic knockout of the Pon1 gene | Increased brain levels of this compound and heightened susceptibility to its neurotoxic effects (seizures). researchgate.net |

| Rats | Dietary-induced hyperhomocysteinemia | Development of cardiac pathologies including hypertrophy and fibrosis. kosheeka.com |

| Rats | Isolated heart perfusion | DL-homocysteine thiolactone decreased cardiac contractility. pnas.org |

| Rats | Heart tissue homogenate | DL-homocysteine thiolactone inhibited oxygen consumption. |

The avian embryo, particularly the chick embryo, serves as a valuable model for developmental biology and toxicology research. sigmaaldrich.com Its accessibility for experimental manipulation and the high degree of conservation in developmental pathways with mammals make it relevant for studying the effects of compounds like this compound on embryonic development. sigmaaldrich.com

Research using avian embryos has shown that exposure to homocysteine can significantly reduce survival and impair the development of the extra-embryonic vasculature, a process critical for a successful pregnancy. mdpi.com While some studies have focused on homocysteine itself, the findings have implications for its metabolites. However, research specifically investigating this compound in mammalian embryo cultures has yielded different results. In studies where mouse embryos were cultured in vitro, neither homocysteine nor homocysteine thiolactone induced neural tube defects, and development proceeded normally. rsc.org This suggests that early-stage mammalian embryos may have the capacity to metabolize these compounds effectively. rsc.org The avian model remains a useful tool for high-throughput screening of the developmental effects of various compounds due to the rapid development of the embryo and the ease of direct administration of substances. sigmaaldrich.com

Investigation of Specific Enzyme Deficiencies (e.g., CBS, MTHFR) in Animal Systems

Animal models with specific enzyme deficiencies have been instrumental in understanding the in vivo consequences of impaired homocysteine metabolism and the subsequent accumulation of its metabolites, including homocysteine thiolactone (HTL). These models, primarily in mice, replicate human conditions such as homocystinuria and provide a platform to study the pathological mechanisms of this compound and its L-isoform.

Cystathionine (B15957) β-synthase (CBS) Deficiency Models

Deficiency in cystathionine β-synthase (CBS), a key enzyme in the transsulfuration pathway that converts homocysteine to cystathionine, leads to severe hyperhomocysteinemia. mdpi.comunc.edu Mouse models have been developed to mimic this human condition.

One such model involves the knockout of the mouse Cbs gene, which results in severe growth retardation and a high mortality rate within the first few weeks of life. unc.edu To create more viable models that better represent the spectrum of human CBS deficiency, transgenic mice have been generated. These include mice that lack the murine CBS enzyme but express a mutant human CBS transgene, such as the p.I278T mutation, on a C57BL6 background (Tg-I278T Cbs−/−). researchgate.netnih.govresearchgate.net

Research using these models has demonstrated a significant elevation in homocysteine thiolactone (HTL). nih.gov In both Tg-I278T Cbs−/− and another model, Tg-hCBS Cbs−/−, mice show significantly increased levels of N-homocysteinylated proteins in both plasma and liver compared to control animals. nih.gov The most substantial increase, a 12-fold rise, was observed in the livers of Tg-I278T Cbs−/− mice. nih.gov This N-homocysteinylation is a direct consequence of the increased availability of HTL, which reacts with lysine residues on proteins. mdpi.comnih.gov

| Animal Model | Genetic Modification | Key Phenotype Related to Homocysteine Thiolactone | Reference |

|---|---|---|---|

| Cbs Knockout Mouse | Complete inactivation of the cystathionine β-synthase (Cbs) gene. | ~40-fold increase in plasma homocyst(e)ine levels, leading to severe hyperhomocysteinemia. | unc.edu |

| Tg-I278T Cbs-/- Mouse | Knockout of mouse Cbs gene with expression of a mutant human CBS (p.I278T) transgene. | Mean serum total homocysteine (tHcy) of 296 µM; 12-fold increase in N-homocysteinylated protein in the liver. | researchgate.netnih.gov |

| Tg-hCBS Cbs-/- Mouse | Knockout of mouse Cbs gene with expression of a wild-type human CBS transgene. | Mean serum tHcy of 169 µM; significant increase in N-homocysteinylated protein in plasma and liver. | researchgate.netnih.gov |